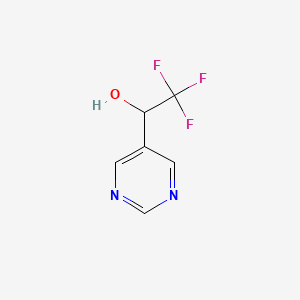![molecular formula C20H24O3 B12286423 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,13-Dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6,2'-oxiran]-3,17-dion ist eine komplexe organische Verbindung mit einer einzigartigen Spirostruktur. Diese Verbindung zeichnet sich durch ihre komplizierte molekulare Architektur aus, die eine Spiroverbindung zwischen einem Cyclopenta[a]phenanthren-Kern und einem Oxiranring beinhaltet. Die Summenformel der Verbindung lautet C20H24O3, und ihre Molekülmasse beträgt 312,41 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 10,13-Dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6,2'-oxiran]-3,17-dion umfasst in der Regel mehrere Schritte, beginnend mit einfacheren organischen Vorläufern.Die Reaktionsbedingungen erfordern häufig die Verwendung starker Oxidationsmittel und kontrollierter Temperaturen, um die Bildung der gewünschten Spiroverbindung sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde typischerweise auf Ausbeute und Reinheit optimiert werden, wobei die Reaktionsbedingungen sorgfältig kontrolliert und industrielle Reagenzien verwendet werden. Das Endprodukt wird üblicherweise durch Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
10,13-Dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6,2'-oxiran]-3,17-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können den Oxiranring in ein Diol umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Oxiranring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH-) oder Amine (NH2-) können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Diole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione typically involves multiple steps, starting from simpler organic precursorsThe reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents. The final product is usually purified through recrystallization or chromatography to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10,13-Dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6,2'-oxiran]-3,17-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 10,13-Dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6,2'-oxiran]-3,17-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Oxiranring ist hochreaktiv und kann kovalente Bindungen mit nucleophilen Stellen in Biomolekülen eingehen, was zu verschiedenen biologischen Wirkungen führt. Die Verbindung kann auch mit spezifischen Rezeptoren oder Enzymen interagieren, deren Aktivität modulieren und nachgeschaltete Signalwege auslösen .
Wirkmechanismus
The mechanism of action of 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (9S,14S)-10,13-Dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17,5'-oxolan]-2',3-dion
- (8R,9S,10R,13S,14S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro phenanthren-17,2’-[1,3]dioxolan]-3(2H)-on
- (10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthren-3,2’-[1,3]dioxolan]
Einzigartigkeit
Die Einzigartigkeit von 10,13-Dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6,2'-oxiran]-3,17-dion liegt in seiner spezifischen Spirostruktur, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C20H24O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3 |
InChI-Schlüssel |
GFNJDRLFFJDJAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


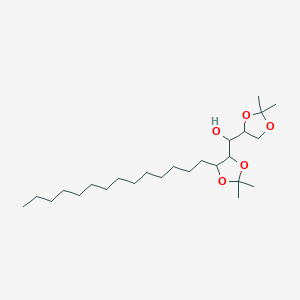

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
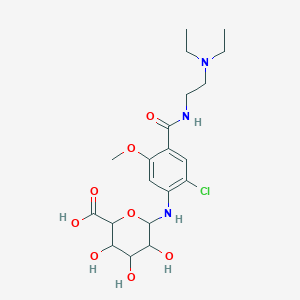
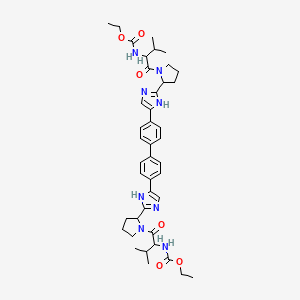

![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)
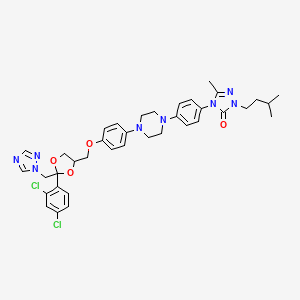
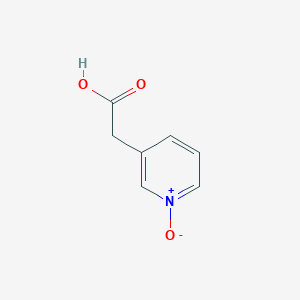
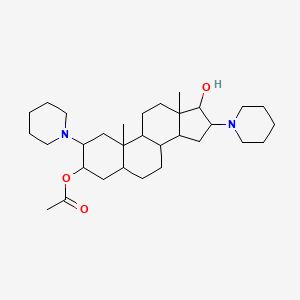
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
